molecular formula C9H10F3NO2S B12946404 2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine

Cat. No.: B12946404
M. Wt: 253.24 g/mol
InChI Key: JYNBOCNHAFLSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methylsulfonyl groups attached to a phenyl ring, along with an amine hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfonyl)aniline and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 3-(methylsulfonyl)aniline with trifluoroacetaldehyde under acidic conditions to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity. The amine moiety can form ionic interactions with acidic residues in the target site, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in having trifluoromethyl groups but differs in its ester functionality.

    N-Phenyl-bis(trifluoromethanesulfonimide): Shares the trifluoromethanesulfonyl group but has a different overall structure and properties.

    Methyl trifluoromethanesulfonate: Contains the trifluoromethanesulfonyl group but lacks the phenyl and amine components.

Uniqueness

2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride is unique due to its combination of trifluoromethyl, methylsulfonyl, and amine hydrochloride groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity, specific reactivity, and potential biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanamine

InChI

InChI=1S/C9H10F3NO2S/c1-16(14,15)7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3

InChI Key

JYNBOCNHAFLSSP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.